N-benzyl-N-phenylpyridine-4-carboxamide
Description
N-Benzyl-N-phenylpyridine-4-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carboxamide group, where the amide nitrogen is further substituted with benzyl and phenyl groups. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The synthesis typically involves amidation reactions, such as coupling activated carboxylic acids (e.g., pyridine-4-carboxylic acid derivatives) with amines like N-benzylaniline under catalytic conditions (e.g., using DMAP or pyridine as a base) .
The compound’s planar pyridine ring and amide functionality allow for hydrogen bonding and π-π interactions, which are critical in molecular recognition processes. Its structural characterization often employs crystallographic tools like SHELX or OLEX2 for precise determination of bond lengths and angles .
Properties
IUPAC Name |
N-benzyl-N-phenylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-11-13-20-14-12-17)21(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPIKAHWPNWLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-phenylpyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with benzylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-phenylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens, alkylating agents, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
1. Cancer Therapy
N-benzyl-N-phenylpyridine-4-carboxamide has been investigated for its anticancer properties. Research indicates that derivatives of pyridine compounds, including those with benzyl and phenyl substitutions, exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain piperidine derivatives can induce apoptosis in tumor cells more effectively than traditional chemotherapeutics like bleomycin, suggesting a promising avenue for developing new anticancer agents .
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have demonstrated the ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in the pathology of Alzheimer’s . The incorporation of a piperidine moiety has been shown to enhance brain exposure and improve the efficacy of these compounds in targeting neurodegeneration .
3. Pain Management
Research into tachykinin receptor antagonists has highlighted the potential of this compound in pain management. Compounds that interact with tachykinin receptors have been linked to alleviating conditions such as migraines and chronic pain syndromes. The neurokinin-1 receptor antagonists derived from similar structures are being explored for their ability to modulate pain pathways effectively .
Table 1: Summary of Biological Activities
Detailed Insights from Research
- Anticancer Mechanisms : A study highlighted that specific derivatives of this compound can significantly inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) analysis revealed that the presence of the pyridine moiety is crucial for binding to target proteins involved in apoptosis regulation .
- Neuroprotective Studies : In vitro studies demonstrated that certain derivatives can cross the blood-brain barrier, showing promise as dual inhibitors of cholinesterases and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .
- Pain Management Efficacy : Clinical trials have indicated that compounds similar to this compound may reduce substance P levels, thus alleviating pain associated with various conditions including migraines and neuropathic pain .
Mechanism of Action
The mechanism of action of N-benzyl-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Heterocycle Modifications
Key Findings :
Substituent Effects
Biological Activity
N-benzyl-N-phenylpyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
Overview of Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibits activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate its potential in inhibiting cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways critical for disease progression. For example, it has been shown to affect angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) .
The mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, including those involved in inflammation and cancer progression. The compound's ability to inhibit certain enzymes by binding to their active sites is crucial for its therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Activity :
Data Table: Biological Activities and Efficacy
| Activity | Target Organism/Cell Line | Efficacy (MIC/IC50) | Mechanism |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 3.91 µg/mL | Inhibition of bacterial growth |
| Anti-inflammatory | Macrophages | Not specified | Reduction in pro-inflammatory cytokines |
| Anticancer | HepG2 cells | IC50 = 2.04 µM | Induction of apoptosis via tubulin inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
